L-arabinitol

Übersicht

Beschreibung

Synthesis Analysis

The process design for synthesis of arabitol by hydrogenation of arabinose on a supported ruthenium catalyst is described . Aspen HYSYS software was used to design an arabitol production plant for subsequent generation of hydrogen through aqueous phase reforming (APR) . In another study, purified L-arabinitol 4-dehydrogenase (LAD) and nicotinamide adenine dinucleotide oxidase (Nox) were immobilized via individual, mixed, and sequential co-immobilization approaches on magnetic nanoparticles, and were evaluated to enhance the conversion of L-arabinitol to L-xylulose .Molecular Structure Analysis

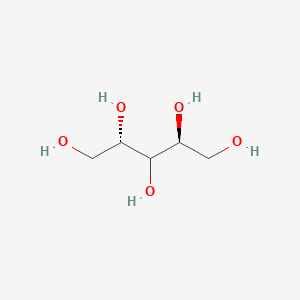

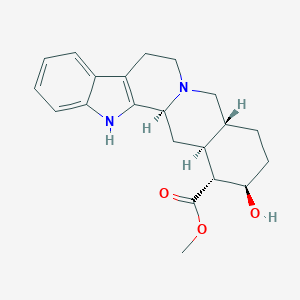

The molecular formula of L-Arabinitol is C5H12O5 . Its average mass is 152.146 Da and its monoisotopic mass is 152.068466 Da . The structure of L-Arabinitol is also available as a 2d Mol file .Chemical Reactions Analysis

The process design for synthesis of arabitol by hydrogenation of arabinose on a supported ruthenium catalyst is described . In another study, purified L-arabinitol 4-dehydrogenase (LAD) and nicotinamide adenine dinucleotide oxidase (Nox) were immobilized via individual, mixed, and sequential co-immobilization approaches on magnetic nanoparticles, and were evaluated to enhance the conversion of L-arabinitol to L-xylulose .Physical And Chemical Properties Analysis

L-Arabinitol is a solid substance . Its density is 1.5±0.1 g/cm3, boiling point is 494.5±40.0 °C at 760 mmHg, and vapour pressure is 0.0±2.9 mmHg at 25°C . It has 5 H bond acceptors and 5 H bond donors .Wissenschaftliche Forschungsanwendungen

Bioconversion to L-Xylulose

L-arabinitol can be converted to L-xylulose through the action of L-arabinitol 4-dehydrogenase (LAD). This process has been enhanced by the sequential co-immobilization of enzymes on magnetic nanoparticles . The immobilized enzymes exhibit improved pH and temperature profiles, stability, and reusability, making this approach beneficial for industrial applications where L-xylulose is desired.

Fungal Transport Mechanisms

In fungi, L-arabinitol serves as an intermediate in the pentose catabolic pathway. The identification of an L-arabinitol transporter, LatA, in Aspergillus niger highlights its role in fungal metabolism. This discovery aids in understanding how fungi utilize L-arabinitol as a carbon source and could lead to improved methods for producing L-arabinitol using fungal cell factories .

Food Industry Applications

L-arabinitol is being explored as a potential food additive due to its ability to reduce fat deposits in the intestines. Its low-calorie and low-glycemic properties make it an attractive alternative to traditional sweeteners, providing health-related benefits while maintaining sweetness .

Enzyme Induction in Biochemical Research

L-arabinitol acts as an inducer of xylanase expression in Hypocrea jecorina (also known as Trichoderma reesei). This application is significant in biochemical research, where the controlled expression of enzymes is crucial for studying metabolic pathways and enzyme functions .

Characterization of Enzymes

Researchers use L-arabinitol to identify, differentiate, and characterize L-arabitol dehydrogenase enzymes. This application is vital for enzyme engineering, where modifications to enzyme structure can lead to improved catalytic properties and industrial applications .

Pharmaceutical Applications

Due to its anticarcinogenic and prebiotic properties, L-arabinitol is of interest in pharmaceutical research. It can be used in the development of medications that require sugar alcohols as part of their formulation, offering potential therapeutic benefits .

Wirkmechanismus

Target of Action

L-Arabinitol, also known as L-Arabitol, primarily targets the enzyme L-Arabinitol 4-dehydrogenase (LAD) in fungal L-arabinose catabolism . This enzyme catalyzes the conversion of L-Arabinitol into L-Xylulose . LAD is an essential enzyme in the development of recombinant organisms that convert L-arabinose into fuels and chemicals .

Mode of Action

L-Arabinitol interacts with its target, LAD, by serving as a substrate for the enzyme . The enzyme LAD catalyzes the conversion of L-Arabinitol into L-Xylulose with concomitant NAD+ reduction . This interaction results in the production of L-Xylulose, a key intermediate in the fungal L-arabinose catabolic pathway .

Biochemical Pathways

The biochemical pathway affected by L-Arabinitol is the fungal L-arabinose catabolic pathway . In this pathway, L-Arabinitol is reduced to L-Arabinitol by an aldose reductase, which is subsequently oxidized to L-Xylulose by LAD . L-Xylulose reductase then reduces L-Xylulose to Xylitol, which is introduced to the pentose phosphate pathway after further oxidation and phosphorylation .

Pharmacokinetics

It is known that l-arabinitol is an endogenous metabolite , suggesting that it is naturally present and metabolized in the body

Result of Action

The action of L-Arabinitol results in the production of L-Xylulose, a key intermediate in the fungal L-arabinose catabolic pathway . This pathway is important for the conversion of L-arabinose into fuels and chemicals in recombinant organisms . L-Arabinitol is also being studied as a food additive that reduces fat deposits in the intestines .

Action Environment

The action of L-Arabinitol can be influenced by various environmental factors. For instance, the activity of the enzyme LAD, which L-Arabinitol targets, can be enhanced by immobilizing the enzyme onto magnetic nanoparticles . This immobilization results in better pH and temperature profiles than the free enzyme, leading to higher conversion efficiency

Safety and Hazards

Zukünftige Richtungen

Arabitol belongs to the pentitol family and is used in the food industry as a sweetener and in the production of human therapeutics as an anticariogenic agent and an adipose tissue reducer . It can also be utilized as a substrate for chemical products such as arabinoic and xylonic acids, propylene, ethylene glycol, xylitol and others . It is included on the list of 12 building block C3‐C6 compounds, designated for further biotechnological research . This polyol can be produced by yeasts in the processes of bioconversion or biotransformation of waste materials from agriculture, the forest industry (L-arabinose, glucose) and the biodiesel industry (glycerol) .

Eigenschaften

IUPAC Name |

(2S,4S)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884411 | |

| Record name | L-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

L-arabinitol | |

CAS RN |

7643-75-6 | |

| Record name | Arabinitol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arabinitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINITOL, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z1K06N9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 - 104 °C | |

| Record name | L-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

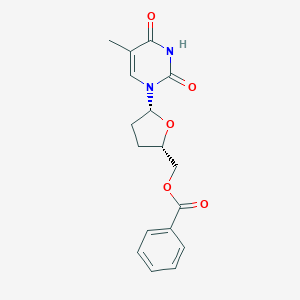

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)